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Compound of Interest

Compound Name:

Methyl 2-((tert-

butoxycarbonyl)amino)thiazole-5-

carboxylate

Cat. No.: B1461915 Get Quote

Introduction: The Synthetic Challenge of Dasatinib
Dasatinib, a potent dual Abl/Src kinase inhibitor marketed as Sprycel®, is a cornerstone

therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute

lymphoblastic leukemia (Ph+ ALL).[1] Its complex heterocyclic structure necessitates a multi-

step synthesis. A critical challenge in its commercial production is the efficient, high-yield, and

high-purity synthesis of its key intermediates. Many synthetic routes converge on the formation

of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-

thiazolecarboxamide (herein referred to as the "key intermediate" or 5). This intermediate

represents the core scaffold of Dasatinib, formed by coupling the thiazole carboxamide and

pyrimidine rings.

This application note provides a detailed, field-proven protocol for the large-scale synthesis of

this key intermediate, focusing on a strategy that is both robust and economically viable for

industrial production. We will delve into the causality behind experimental choices, process

controls for ensuring reproducibility, and the necessary safety protocols for handling potent and

hazardous materials.

Synthetic Strategy: A Convergent Approach
The industrial synthesis of Dasatinib typically employs a convergent strategy where key

fragments are synthesized separately and then coupled. The final step is almost universally the
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condensation of the key intermediate 5 with 1-(2-hydroxyethyl)piperazine.[2][3] Therefore, the

efficient production of intermediate 5 is paramount.

The chosen strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 2-

amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (9) and 4,6-dichloro-2-

methylpyrimidine (8). This approach is favored for its high efficiency and the availability of the

starting materials.[1][4] The reaction requires a strong, non-nucleophilic base to deprotonate

the amino group of the thiazole, activating it for nucleophilic attack on the pyrimidine ring.
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Caption: Overall synthetic route to Dasatinib highlighting the pivotal intermediate.

Detailed Protocol: Synthesis of the Key Intermediate
(5)
This protocol is optimized for a multi-kilogram scale, focusing on safety, yield, and purity. The

core of this process is the controlled deprotonation and subsequent coupling at low

temperatures to minimize impurity formation.

Reagents and Materials
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Reagent CAS No.
Molecular
Weight

Moles
(Equivalent
s)

Quantity
Supplier
Notes

2-Amino-N-

(2-chloro-6-

methylphenyl

)thiazole-5-

carboxamide

(9)

302964-06-3 281.75 1.00 5.00 kg
Purity >

99.0%

4,6-Dichloro-

2-

methylpyrimid

ine (8)

1780-31-0 163.01 1.05 3.07 kg
Purity >

99.0%

Potassium

Hydride (KH,

30%

dispersion in

mineral oil)

7693-26-7 40.11 1.10 2.60 kg

Handle under

inert

atmosphere

Tetrahydrofur

an (THF),

anhydrous

109-99-9 72.11 - 80 L
Water content

< 50 ppm

Hydrochloric

Acid (HCl),

1M solution

7647-01-0 36.46 As needed ~20 L

For reaction

quench and

pH

adjustment

Equipment
150L Glass-lined reactor with temperature control (-30°C to 100°C), mechanical stirrer,

nitrogen inlet, and bottom discharge valve.

Addition funnel or pump for controlled liquid addition.

Filtration unit (e.g., Nutsche filter-dryer).
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Vacuum drying oven.

Step-by-Step Procedure
Start

1. Charge Reactor
with Anhydrous THF (80 L)

2. Inert with Nitrogen

3. Cool Reactor to -25°C

4. Add Potassium Hydride
(2.60 kg) portion-wise

5. Stir for 10 min

6. Slowly Add Thiazole (9)
(5.00 kg) maintaining T < -20°C

7. Add Pyrimidine (8) solution
in THF (7 L)

8. Warm to -10°C and
Stir for 4 hours

9. Monitor Reaction
by HPLC

10. Quench with 1M HCl
(maintain T < 0°C)

Reaction Complete

11. Adjust pH to ~6

12. Cool to 0-5°C and
Stir for 2 hours

13. Filter the Solid

14. Wash with Cold THF

15. Dry under Vacuum
at 50°C

End: Isolated Product (5)
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Caption: Step-by-step workflow for the synthesis of the key Dasatinib intermediate.

Reactor Preparation: Charge the 150L reactor with 80 L of anhydrous tetrahydrofuran (THF).

Begin stirring and purge the reactor headspace with dry nitrogen.

Cooling: Cool the THF to -25 °C using a suitable cooling system. A low temperature is critical

to control the exothermic deprotonation and prevent degradation of the starting material.

Base Addition: Carefully add 2.60 kg of potassium hydride (30% in oil) to the cold THF.[5] Stir

the resulting slurry for 10 minutes. Causality: Potassium hydride is a powerful, non-

nucleophilic base that efficiently deprotonates the amine on the thiazole ring. Handling as an

oil dispersion simplifies addition on a large scale.

Thiazole Addition: Slowly add 5.00 kg of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-

carboxamide (9) to the reactor over 1-2 hours. Maintain the internal temperature below -20

°C throughout the addition. Causality: Slow addition is crucial to manage the exotherm from

the acid-base reaction and hydrogen gas evolution.

Pyrimidine Addition: In a separate vessel, dissolve 3.07 kg of 4,6-dichloro-2-methylpyrimidine

(8) in 7 L of anhydrous THF. Add this solution to the reaction mixture, again ensuring the

temperature remains stable.

Reaction: Once the addition is complete, allow the reaction mixture to warm to -10 °C and

stir at this temperature for 4 hours.[5]

In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to

confirm the consumption of the starting material (9). The reaction is considered complete

when <1% of the limiting reagent remains.

Quench and Precipitation: Once complete, slowly add 1 M hydrochloric acid to the reactor to

quench the excess potassium hydride and neutralize the reaction mixture. This step is highly

exothermic and must be performed with extreme care, maintaining the temperature below 0

°C. Continue adding the HCl solution until the pH of the aqueous layer is approximately 6.[5]

The product will precipitate as a solid.
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Crystallization and Isolation: Cool the slurry to 0-5 °C and stir for an additional 2 hours to

ensure complete crystallization.[5] Filter the solid product using a Nutsche filter.

Washing and Drying: Wash the filter cake with cold (0-5 °C) THF to remove residual

impurities. Dry the product under vacuum at 50 °C until a constant weight is achieved.

Expected Results
Parameter Expected Value Method

Yield 95-99% Gravimetric

Purity >99.9% HPLC[5]

Appearance Off-white solid Visual

Purification and Analytical Characterization
For this specific process, the product typically precipitates with very high purity, often exceeding

99.9%, making further purification unnecessary.[5] The primary method for quality control is

High-Performance Liquid Chromatography (HPLC).

HPLC Method for Purity Analysis
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Parameter Condition

Column
C18, 150mm x 4.6mm, 5µm (e.g., Inertsil ODS

3V)[6]

Mobile Phase A
Buffer (e.g., pH 6.0 phosphate or octane

sulfonic acid buffer)[6][7]

Mobile Phase B Acetonitrile

Gradient
A time-based gradient from high aqueous to

high organic content.

Flow Rate 1.0 mL/min[6]

Column Temp. 50 °C[6]

Detection UV at 315 nm[6][7]

Injection Vol. 20 µL

Diluent Acetonitrile or DMSO

Note: The specific gradient must be optimized to ensure separation of all potential process-

related impurities, such as unreacted starting materials and potential regioisomers.[6]

Safety and Handling
The synthesis of this Dasatinib intermediate involves hazardous materials and requires strict

adherence to safety protocols.

Hazardous Reagents:

Potassium Hydride (KH): Pyrophoric solid. Reacts violently with water, releasing

flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen/Argon) at

all times. Personal Protective Equipment (PPE) should include flame-retardant lab coats,

safety glasses, and appropriate gloves.

Tetrahydrofuran (THF): Highly flammable liquid. Peroxide formation can occur upon

storage. Use in a well-ventilated area or fume hood, away from ignition sources.
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Product Handling:

Dasatinib and its intermediates are potent active pharmaceutical ingredients (APIs). They

are suspected of damaging fertility or the unborn child and may cause organ damage

through prolonged exposure.[8][9][10]

PPE: Double gloving (nitrile), a lab coat, and safety glasses are mandatory. For handling

the dry powder, a respirator (e.g., N100) within a chemical fume hood or other contained

ventilation device is required to prevent inhalation.[8]

Emergency Procedures:

Skin Contact: Wash immediately with soap and water for at least 15 minutes.[8]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.

Spills: Evacuate the area. For KH, smother with dry sand or a Class D fire extinguisher. Do

not use water. For solutions, absorb with an inert material and dispose of as hazardous

waste.

Troubleshooting
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Issue Potential Cause(s) Suggested Solution(s)

Low Yield

Incomplete reaction; moisture

in the reactor inactivating the

base; product loss during

work-up.

Ensure anhydrous conditions.

Check the activity of the KH.

Extend reaction time if IPC

shows incomplete conversion.

Optimize

crystallization/filtration steps.

High Impurity Levels (by

HPLC)

Reaction temperature too high,

leading to side reactions; poor

quality starting materials.

Strictly maintain reaction

temperature below -10°C.

Ensure starting materials meet

purity specifications.

Poorly Filtering Slurry

Formation of fine particles or

an oily product due to rapid

precipitation.

Slow down the rate of

quenching/pH adjustment.

Ensure the 2-hour aging period

at 0-5°C is completed to allow

for crystal growth.

Reaction Fails to Start or Stalls
Inactive base (KH); insufficient

base added; very wet solvent.

Use fresh, properly stored KH.

Re-evaluate stoichiometry.

Ensure THF water content is <

50 ppm.

Conclusion
The protocol described provides a robust, high-yield, and scalable method for the synthesis of

a key Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-

pyrimidinyl)amino]-5-thiazolecarboxamide. By maintaining strict control over temperature, using

anhydrous conditions, and adhering to rigorous safety protocols, this process can consistently

deliver a product of >99% purity with yields approaching 99%. This efficiency is critical for the

overall economic viability of Dasatinib manufacturing, paving the way for the subsequent and

final condensation step to produce the active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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